molecular formula C13H24N2O2 B11872649 tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B11872649
M. Wt: 240.34 g/mol
InChI Key: UQJBLNIEPDTKAQ-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic amine derivative with a bicyclic structure comprising a six-membered azaspiro ring fused to a five-membered hydrocarbon ring (spiro[3.5]nonane framework). Its molecular formula is C₁₄H₂₆N₂O₂, and it features a tert-butyl carbamate protecting group and a primary amine at the 1-position of the spiro system . This compound is widely used as a chiral building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and CNS-targeting pharmaceuticals. The (1R,4R) stereochemistry confers distinct conformational rigidity, influencing its interactions with biological targets .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-amino-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(9-15)7-5-10(13)14/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1

InChI Key

UQJBLNIEPDTKAQ-ZWNOBZJWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2(C1)CC[C@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC2N

Origin of Product

United States

Preparation Methods

Core Spirocyclic Framework Construction

The synthesis typically begins with the formation of the 6-azaspiro[3.5]nonane core. A common approach involves cyclization reactions using γ-lactam or pyrrolidine precursors. For example, intramolecular alkylation of a γ-lactam derivative under basic conditions (e.g., K₂CO₃ in DMF) generates the spirocyclic structure. Alternative methods employ ring-closing metathesis (RCM) with Grubbs catalysts, though yields for this step rarely exceed 65% due to competing side reactions.

Introduction of the Amino Group

Stereoselective amination at the C1 position is achieved via reductive amination or nucleophilic substitution. A 2023 study demonstrated that treating the spirocyclic intermediate with NaN₃ in DMSO followed by Staudinger reduction (PPh₃/H₂O) produced the (1R,4R)-configured amine with 78% enantiomeric excess (ee). Subsequent Boc protection (di-tert-butyl dicarbonate, DMAP) yielded the tert-butyl carbamate derivative in 85% yield.

Final Functionalization and Purification

The carboxylate moiety is introduced through esterification under Mitsunobu conditions (DEAD, PPh₃) or via coupling with pre-activated carboxylate donors. Final purification often employs column chromatography (hexane/EtOAc gradient) or recrystallization from MTBE, achieving >98% purity.

Table 1: Representative Traditional Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (%)
Spirocycle formationK₂CO₃, DMF, 80°C, 12h6590
Stereoselective aminationNaN₃, DMSO; PPh₃/H₂O7885
Boc protectionBoc₂O, DMAP, CH₂Cl₂8595
Final esterificationMitsunobu (DEAD, PPh₃), THF7298

Photocatalytic One-Step Strategies

Mechanistic Considerations

The photocatalytic mechanism likely involves radical-mediated C–N bond formation, bypassing traditional coupling reagents. Quantum mechanical calculations indicate that the tert-butyl group stabilizes transition states through steric shielding, enhancing regioselectivity.

Table 2: Photocatalytic Conditions for Analogous Compounds

ParameterValueSource
CatalystAcridine salt (0.1 equiv)
Light sourceBlue LED (450 nm)
SolventAnhydrous dichloroethane
Reaction time10h
Yield94–95%

Industrial-Scale Manufacturing

Continuous Flow Reactor Systems

To address scalability limitations in batch processes, manufacturers employ tubular flow reactors with in-line analytics. A 2024 case study reported a 40% increase in spirocycle formation yield (from 65% to 91%) using a 3-stage continuous system with real-time pH and temperature monitoring.

Crystallization Optimization

Seeding techniques using polymorphic Form II crystals reduce nucleation induction times during final purification. Ethanol/water mixtures (7:3 v/v) at −20°C produce >99% pure crystals with a 92% recovery rate.

Comparative Analysis of Methodologies

Yield and Efficiency

Traditional methods average 60–75% overall yield across four steps, while photocatalytic approaches for analogous compounds achieve >90% in one step. Energy consumption analyses show that photocatalytic routes reduce E-factor by 38% compared to multi-step synthesis.

Stereochemical Control

Chiral HPLC analyses confirm that enzymatic resolution (e.g., Candida antarctica lipase B) improves ee from 78% to 99% in the amination step, albeit with a 15% yield penalty.

Chemical Reactions Analysis

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Information

  • Molecular Formula : C13_{13}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 1627972-89-7
  • IUPAC Name : tert-butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Antidepressant Activity
Research has indicated that derivatives of spirocyclic compounds exhibit antidepressant-like effects in animal models. The specific compound's ability to modulate neurotransmitter levels may contribute to its efficacy in treating mood disorders.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its spirocyclic structure provides a unique framework for the development of new synthetic routes.

Example: Synthesis of Novel Ligands
In organic synthesis, this compound has been utilized to create novel ligands for metal complexes, which are essential in catalysis and materials science.

Material Science

Due to its distinctive chemical structure, this compound can be incorporated into polymer matrices to enhance material properties.

Application: Polymer Modification
Research has shown that incorporating spirocyclic compounds into polymers can improve mechanical strength and thermal stability, making them suitable for advanced material applications.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogous spirocyclic amines. Key differences include spiro ring topology, substituent positions, and functional group variations. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Spirocyclic Amine Derivatives

Compound Name (CAS) Spiro System Substituent Position Functional Groups Molecular Formula Key Properties/Applications References
tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate [3.5]nonane 1-amino, 6-aza Amine, tert-butyl carbamate C₁₄H₂₆N₂O₂ Chiral building block; drug discovery
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (1408075-19-3) [3.5]nonane 7-amino, 2-aza Amine, tert-butyl carbamate C₁₃H₂₄N₂O₂ Altered amine position; lower steric bulk
tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate (1341037-08-8) [4.4]nonane 7-amino, 2-aza Amine, tert-butyl carbamate C₁₄H₂₆N₂O₂ Larger spiro system; enhanced ring strain
tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate (2306274-94-0) [4.4]nonane 6-amino, 1-aza Amine, tert-butyl carbamate C₁₃H₂₄N₂O₂ Dual spiro ring size; altered solubility
tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1359704-84-9) [3.5]nonane 2-oxo, 6-aza Ketone, tert-butyl carbamate C₁₃H₂₁NO₃ Oxo group reduces nucleophilicity
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate tosylate [3.5]nonane 2,6-diaza Tosylate salt, tert-butyl carbamate C₁₉H₃₀N₂O₅S Enhanced solubility via ionic character

Structural and Functional Differences

Spiro Ring Topology: The [3.5]nonane system (target compound) has a smaller five-membered ring, inducing higher ring strain and conformational rigidity compared to [4.4]nonane derivatives (e.g., 1341037-08-8). This strain may enhance binding specificity in enzyme-active sites .

Substituent Position: The 1-amino group in the target compound occupies a sterically hindered position, limiting rotational freedom compared to 7-amino analogs (e.g., 1408075-19-3). This constraint is advantageous for designing conformationally restricted pharmacophores . Ketone-containing derivatives (e.g., 1359704-84-9) lack the nucleophilic amine, making them unsuitable for covalent drug-target interactions but useful as intermediates in reductive amination .

Stereochemical Considerations :

  • The (1R,4R) configuration distinguishes the target compound from its (1S,4R) enantiomer (listed in ). Enantiomers may exhibit divergent biological activities, as seen in chiral drugs like beta-blockers .

Biological Activity

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate is an organic compound characterized by a unique spirocyclic structure, which includes a tert-butyl group, an amino group, and a carboxylate ester. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
IUPAC NameThis compound
CAS Number1627972-89-7
Purity97%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's spirocyclic structure facilitates binding to various enzymes and receptors, potentially modulating their activity. This modulation can influence several biological pathways, including those involved in inflammation and immune response.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological properties:

  • Anti-inflammatory Effects : Some studies suggest that spirocyclic compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antiviral Activity : Compounds derived from similar structures have shown potential in inhibiting viral replication, particularly in the context of HIV and other viral infections.

Case Studies

  • Inhibition of Chemokine Receptors : A study highlighted the role of spirocyclic compounds in modulating chemokine receptors CCR3 and CCR5, which are crucial in HIV infection pathways. The findings suggest that derivatives of azaspiro compounds can be developed as therapeutic agents against HIV/AIDS .
  • Antitumor Activity : Research on related compounds has demonstrated their potential antitumor effects. For instance, derivatives of cephalotaxine, which share structural similarities with azaspiro compounds, have shown efficacy against leukemia . This indicates a promising avenue for the development of anticancer agents based on the azaspiro framework.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructure TypeNotable Activity
tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylateSpirocyclicAnti-inflammatory
tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateSpirocyclicAntiviral
tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateSpirocyclicAntitumor

The unique stereochemistry and functional groups present in this compound contribute to its distinct biological activities compared to these similar compounds.

Q & A

Basic: What are the common synthetic routes for tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate?

Answer:
The synthesis typically involves multi-step sequences starting from spirocyclic precursors. Key steps include:

  • Reductive amination : For stereoselective introduction of the amino group, as seen in analogous spirocyclic compounds using NaHB(OAc)₃ and HOAc in DCM .
  • Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is often employed to protect amines, with TFA-mediated deprotection in DCM .
  • Cyclization : Formation of the azaspiro ring via ketone intermediates, such as PCC-mediated oxidation of alcohols to ketones .

Advanced: How can diastereoselectivity be optimized during synthesis?

Answer:
Diastereoselectivity in spirocyclic systems is influenced by:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,4R)-4-aminocyclohexan-1-ol) to control stereochemistry .
  • Reaction conditions : Temperature and solvent polarity (e.g., DMF vs. THF) impact transition-state stabilization. For example, LiAlH₄ in anhydrous THF enhances selectivity for specific diastereomers .
  • Catalytic asymmetric methods : Chiral catalysts (e.g., Pd/C with chiral ligands) can improve enantiomeric excess, though this requires empirical screening .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry and ring conformations. For example, distinct splitting patterns in cyclohexane-derived protons confirm spirocyclic geometry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, essential for confirming synthetic intermediates .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves absolute configuration, particularly for chiral centers in the azaspiro ring .

Advanced: How can crystallographic data resolve ambiguities in spirocyclic conformations?

Answer:

  • Twinning analysis : SHELXD/SHELXE can handle twinned crystals common in spirocyclic compounds, improving data refinement .
  • Density functional theory (DFT) : Correlates experimental X-ray data with computational models to validate ring puckering and substituent orientations .
  • Disorder modeling : SHELXL’s PART instruction manages positional disorder in flexible spiro rings, ensuring accurate thermal parameter refinement .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) to prevent inhalation of fine particles .
  • Spill management : Use dry sand or alcohol-resistant foam for containment; avoid water due to potential hydrolysis .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., CO, NOₓ) .

Advanced: How can hazards be mitigated during large-scale synthesis?

Answer:

  • Thermal stability screening : DSC/TGA analysis identifies exothermic decomposition risks during Boc-deprotection steps .
  • Inert atmosphere : Use N₂ or Ar to prevent oxidation of sensitive intermediates (e.g., secondary amines) .
  • Waste treatment : Neutralize acidic or basic residues before disposal; consult regulatory guidelines for azaspiro compound disposal .

Basic: How is stereochemical purity assessed for this compound?

Answer:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) separate enantiomers using hexane/IPA mobile phases .
  • Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards .
  • NOE experiments : 2D NMR (e.g., ROESY) confirms spatial proximity of substituents in the spirocyclic system .

Advanced: What strategies address conflicting bioactivity data in spirocyclic analogs?

Answer:

  • Structural benchmarking : Compare with analogs like tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate to isolate the impact of the amino group .
  • Kinetic solubility assays : Evaluate pH-dependent solubility (e.g., PBS vs. simulated gastric fluid) to distinguish intrinsic activity from bioavailability effects .
  • Off-target profiling : Use kinase/GPCR panels to identify promiscuous binding, which may explain contradictory cellular vs. in vitro results .

Basic: How does the spirocyclic structure influence physicochemical properties?

Answer:

  • Lipophilicity : The azaspiro ring increases logP compared to linear analogs, impacting membrane permeability .
  • Conformational rigidity : Reduces entropy loss upon target binding, enhancing binding affinity in enzyme inhibition assays .
  • pKₐ modulation : The Boc group stabilizes the amine’s basicity, altering solubility in physiological pH ranges .

Advanced: How can computational methods predict biological activity?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like proteases or GPCRs, guided by crystallographic data .
  • QSAR modeling : Train models on spirocyclic datasets to correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values .
  • Free-energy perturbation (FEP) : Predicts relative binding energies for diastereomers, reducing experimental screening load .

Basic: What are the environmental implications of using this compound?

Answer:

  • Ecotoxicity data gaps : Limited biodegradation or bioaccumulation data necessitate precautionary measures (e.g., avoid aqueous release) .
  • Waste segregation : Classify as "halogen-free organic waste" for incineration at licensed facilities .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) for safer Boc-deprotection .
  • Catalytic recycling : Immobilize Pd/C or enzymes to reduce heavy metal waste in hydrogenation steps .
  • Microwave-assisted synthesis : Accelerate ring-closing steps, reducing energy consumption by 40–60% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.